Product packaging for Pentafluorophenyl sulfide(Cat. No.:CAS No. 1043-50-1)

Pentafluorophenyl sulfide

Cat. No.: B092754
CAS No.: 1043-50-1
M. Wt: 366.18 g/mol
InChI Key: ZOUZMRQINDFFOK-UHFFFAOYSA-N
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Description

Significance of Pentafluorophenyl Moieties in Organosulfur Chemistry

The incorporation of sulfur into organic molecules can also enhance their photophysical and biological properties, making them valuable in the development of organic photoelectric materials and pharmaceuticals. researchgate.net Organosulfur compounds are integral to numerous biologically active molecules, pharmaceuticals, and materials science applications. researchgate.nettus.ac.jpsciencedaily.com

Historical Development and Current Research Trajectories

The study of organosulfur compounds has a rich history, with early interest spurred by the desire to synthesize sulfa drugs. pageplace.de The development of synthetic methods for organosulfur compounds has been a continuous area of research. pageplace.de The synthesis of pentafluorophenyl sulfur compounds has been explored through various routes. For instance, a method for the electrophilic pentafluorophenylthiolation of enamines has been developed using a novel pentafluorobenzenesulfonyl hypervalent iodonium (B1229267) ylide. acs.org

Current research continues to explore the synthesis and reactivity of pentafluorophenyl sulfur compounds. An efficient method for constructing C(sp²)–S bonds to produce pentafluorophenyl sulfide (B99878) products has been developed using N-heterocyclic carbene catalysis. sioc-journal.cn Additionally, the reactivity of pentafluorophenyl sulfonate esters has been studied, revealing mechanisms involving elimination-addition pathways. rsc.org Research is also directed towards the synthesis of complex organosulfur molecules, such as phenothiazines and thianthrenes, utilizing pentafluorophenyl-containing intermediates. tus.ac.jpsciencedaily.com The unique properties of these compounds make them promising candidates for applications in materials science, medicinal chemistry, and agricultural chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12F10S B092754 Pentafluorophenyl sulfide CAS No. 1043-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12F10S/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUZMRQINDFFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146378
Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Molecular Weight

366.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1043-50-1
Record name 1,1′-Thiobis[2,3,4,5,6-pentafluorobenzene]
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Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Reactivity and Transformation Pathways of Pentafluorophenyl Sulfur Compounds

Oxidation and Reduction Reactions

The electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity of the sulfur atom in pentafluorophenyl sulfide (B99878) and its derivatives. This section explores various oxidative and reductive transformations.

Asymmetric Catalytic Oxidation of Prochiral Sulfides

The asymmetric oxidation of prochiral sulfides to generate chiral sulfoxides is a pivotal transformation in organic synthesis, as these sulfoxides are valuable chiral auxiliaries and synthons. The use of metal-based catalysts has been a primary focus in achieving high enantioselectivity in these reactions. sioc-journal.cn

Research into the catalytic asymmetric oxidation of prochiral sulfides has shown that titanium-based catalysts are effective. For instance, the oxidation of pentafluorobenzyl pentafluorophenyl sulfide using a catalyst system of titanium/hydrobenzoin complex with tert-butyl hydroperoxide (TBHP) initially yielded moderate enantiomeric excess (ee). However, by switching the oxidant to cumene (B47948) hydroperoxide (CHP), the enantiopure sulfoxide (B87167) was successfully obtained in good yields (76%). researchgate.netnih.govacs.org This highlights the critical role of the oxidant in achieving high stereoselectivity. nih.gov

Iron porphyrin complexes have also been employed as catalysts for the asymmetric oxidation of sulfides. In one study, 'twin coronet' porphyrins, which create a chiral environment around the metal center, were used. The addition of an axial ligand, such as 1-methylimidazole, to the iron complex catalyst significantly improved the optical yields. For the oxidation of methyl this compound, the enantiomeric excess increased from 31% to 73% upon the addition of the imidazole (B134444) ligand. psu.edu This enhancement is attributed to structural changes in the porphyrin in the vicinity of the iron center and the suppression of oxidative decomposition of the catalyst. psu.edu

Table 1: Asymmetric Catalytic Oxidation of Prochiral Pentafluorophenyl Sulfides

Substrate Catalyst System Oxidant Enantiomeric Excess (ee) Reference
Pentafluorobenzyl this compound Titanium/hydrobenzoin complex Cumene hydroperoxide (CHP) >90% nih.gov
Methyl this compound Iron 'twin coronet' porphyrin complex with 1-methylimidazole Iodosobenzene 73% psu.edu

Biomimetic Oxidation Studies of Sulfides

Biomimetic studies aim to replicate the function of biological enzymes, such as cytochrome P450, which are involved in oxidation reactions. Metalloporphyrins are frequently used as synthetic models for these enzymes. wku.edu The oxidation of inorganic sulfide to sulfate (B86663) has been achieved using an immobilized Fe(III)-5,10,15,20-tetrakis(pentafluorophenyl)porphine catalyst. unica.itresearchgate.net This biomimetic catalyst, in the presence of dilute hydrogen peroxide at a nearly neutral pH, significantly increases the conversion of sulfide to sulfate while minimizing the formation of elemental sulfur. researchgate.net The catalytic adduct demonstrated the ability to catalyze the oxidation of thionine (B1682319) dyes in the presence of oxidants like potassium monopersulfate and hydrogen peroxide. mdpi.com

In studies of biomimetic oxidations of organic sulfides by iron(IV)-oxo porphyrin species, it was found that organic sulfides are highly reactive, with second-order rate constants for oxidation ranging from (2.0 ± 0.2) × 10² to (2.6 ± 0.5) × 10¹ M⁻¹s⁻¹. wku.edu The mechanism of sulfide oxidation by these biomimetic systems is complex and can be influenced by steric and electronic factors of the sulfide, the ligand, and the oxidant. acs.org

Hydrodesulfurization Mechanisms Utilizing Pentafluorophenyl Lewis Acids

Tris(pentafluorophenyl)borane (B72294), a powerful and air-stable Lewis acid, has been shown to catalyze a variety of chemical transformations, including hydrodesulfurization reactions. researchgate.netresearchgate.netdntb.gov.uanih.gov The mechanism involves the activation of a hydrosilane by the Lewis acid, which then facilitates the cleavage of the carbon-sulfur bond. researchgate.net While specific studies on the hydrodesulfurization of this compound using this system are not detailed, the general mechanism is applicable to a range of sulfides. The process typically involves the formation of a Lewis acid-base adduct between the sulfur atom of the sulfide and the tris(pentafluorophenyl)borane, which weakens the C-S bond and makes it susceptible to cleavage by the hydride source.

Nucleophilic and Electrophilic Reactivity

The pentafluorophenyl group also modulates the nucleophilic and electrophilic reactivity at the sulfur center and on the aromatic ring.

Displacement Reactions of Pentafluorophenyl Sulfonates

Pentafluorophenyl (PFP) sulfonate esters are versatile reagents for the synthesis of sulfonamides. rsc.orgresearchgate.net Studies on the displacement reactions of alkyl pentafluorophenyl sulfonates with amines suggest that the reaction proceeds through an elimination-addition pathway involving a sulfene (B1252967) intermediate, particularly when a strong base like DBU is used. rsc.orgrsc.org This mechanism is supported by deuterium (B1214612) labeling experiments, where deuterium incorporation at the α-position to the sulfonate was observed in the presence of D₂O. rsc.org

However, for PFP sulfonates that lack an α-proton, the aminolysis proceeds through a direct displacement mechanism, which is generally slower. core.ac.uk The reactivity of PFP sulfonates can be significantly enhanced by the addition of chloride salts. lookchem.com The proposed mechanism involves the in-situ formation of a more reactive sulfonyl chloride intermediate through nucleophilic attack of the chloride ion at the sulfonate center. lookchem.com This rate enhancement is observed in both organic and aqueous media, highlighting the versatility of this method. lookchem.com

Table 2: Effect of Tetrabutylammonium Chloride on the Rate of Aminolysis of Pentafluorophenyl-p-toluenesulfonate

Amine Solvent Reaction Time (with TBAC) Reaction Time (without TBAC) Reference
Hexylamine Chloroform 1 h 8-10 h lookchem.com
Aniline Chloroform 2 h >24 h lookchem.com

Photoinduced Electron-Transfer Processes in Pentafluorophenylation

Photoinduced electron-transfer (PET) provides a powerful method for the formation of carbon-carbon bonds. The pentafluorophenylation of various aromatic compounds, such as arenes, anilines, pyrroles, and phenols, can be achieved through a PET mechanism. acs.orgrsc.orgacs.orgrsc.org Irradiation of pentafluorophenyl perfluoro- and polyfluoroalkanesulfonates in the presence of an aromatic compound leads to the formation of pentafluorophenylated products. acs.org The proposed mechanism involves the initial formation of an electron donor-acceptor complex, followed by photoinduced electron transfer to generate a radical cation of the aromatic compound and a pentafluorophenyl radical. thieme-connect.com These radicals then couple to form the final product. acs.org

The regioselectivity of the reaction is influenced by the electron density of the aromatic ring, with substitution occurring primarily at the ortho and para positions of activated aromatic systems. acs.org Similarly, the irradiation of pentafluoroiodobenzene with various aromatic compounds also results in pentafluorophenylation via a proposed PET mechanism. rsc.orgrsc.org

Chemical Compounds Mentioned

Compound Name
This compound
Pentafluorobenzyl this compound
Methyl this compound
Pentafluorophenyl sulfonate
Tris(pentafluorophenyl)borane
tert-Butyl hydroperoxide (TBHP)
Cumene hydroperoxide (CHP)
1-Methylimidazole
Iodosobenzene
Fe(III)-5,10,15,20-tetrakis(pentafluorophenyl)porphine
Potassium monopersulfate
Hydrogen peroxide
Thionine
Hydrosilane
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Tetrabutylammonium chloride
Pentafluorophenyl-p-toluenesulfonate
Hexylamine
Aniline
Pentafluorophenyl perfluoroalkanesulfonate
Pentafluoroiodobenzene
Pyrrole
Phenol
Sulfene
Sulfonyl chloride

Lewis Acidic Catalysis by Pentafluorophenyl Borane (B79455) Derivatives

Pentafluorophenyl-substituted boranes, particularly tris(pentafluorophenyl)borane [B(C6F5)3], are powerful Lewis acids that have found extensive applications in catalysis. acs.orgpsu.eduresearchgate.net Their high electrophilicity, combined with thermal and hydrolytic stability, makes them effective catalysts for a variety of organic transformations. rsc.orgmdpi.com

Tris(pentafluorophenyl)borane is a highly efficient catalyst for the Piers-Rubinsztajn reaction, which involves the condensation of hydrosilanes (Si-H) with alkoxysilanes (Si-OR) to form siloxane bonds (Si-O-Si) and a hydrocarbon byproduct. mdpi.comrsc.org This reaction provides a controlled and efficient method for synthesizing well-defined silicone-based materials under mild conditions. mcmaster.carsc.org The mechanism involves the activation of the Si-H bond by the borane catalyst, facilitating a hydride transfer. mdpi.commdpi.com

The catalytic activity of B(C6F5)3 in these reactions can be influenced by factors such as the presence of water, which can lead to an induction period. rsc.org The borane can also catalyze hydride transfer from silicon to other atoms, such as hydrogen in reactions with silanols or water, and even between two silicon atoms. mdpi.com

Furthermore, B(C6F5)3 promotes hydride transfer from amines, generating reactive iminium ions that can participate in various transformations. rsc.orgcardiff.ac.uk This has been exploited in cascade reactions to construct complex heterocyclic structures like tetrahydroquinolines. rsc.org

The table below provides an overview of representative Piers-Rubinsztajn and related hydride transfer reactions catalyzed by pentafluorophenyl borane derivatives.

ReactantsCatalystProduct TypeKey Feature
Hydrosilane (Si-H) + Alkoxysilane (Si-OR)B(C6F5)3Siloxane (Si-O-Si)Dehydrocarbonative condensation. mdpi.com
Hydrosilane (Si-H) + Silanol (Si-OH)B(C6F5)3Siloxane (Si-O-Si)Byproduct is hydrogen. mdpi.com
Hydrosilane (Si-H) + Alcohol (R-OH)B(C6F5)3Alkoxysilane (Si-OR)Formation of a new Si-O-C bond. mdpi.com
Tertiary Anilines + Electron-deficient AlkynesB(C6F5)3TetrahydroquinolinesCascade reaction involving mdpi.comrsc.org-hydride transfer. rsc.org
Hydrosilanes + Aromatic/Aliphatic EthersB(C6F5)3Siloxane/Silyl (B83357) EtherCleavage of C-O bond in ethers. mdpi.com

The Lewis acidity of pentafluorophenyl boranes also enables the activation of carbon-silicon (C-Si) bonds, although this is a less common transformation compared to Si-H bond activation. The reaction of B(C6F5)3 with certain organosilanes can lead to the cleavage of a C-Si bond. For example, heating a mixture of B(C6F5)3 and triethylsilane (Et3SiH) can produce bis(pentafluorophenyl)borane (B69467) [HB(C6F5)2] and Et3SiC6F5, demonstrating the transfer of a pentafluorophenyl group from boron to silicon. acs.orgacs.org

While direct catalytic cycles based on C-Si bond activation by pentafluorophenyl boranes are not as established as those involving Si-H bonds, the ability of these boranes to interact with and modify organosilanes is a key aspect of their chemistry. This reactivity is often a part of more complex processes or can be a competing pathway in reactions intended for Si-H functionalization.

The synthesis of pentafluorophenyl-substituted boranes themselves often involves organosilicon reagents. For instance, the conversion of chlorobis(pentafluorophenyl)borane (B3050591) [ClB(C6F5)2] to HB(C6F5)2 can be achieved using a silane (B1218182) as the hydride source. acs.orgpsu.eduacs.org

The following table highlights reactions where the interaction of pentafluorophenyl boranes with C-Si bonds is relevant.

Borane ReagentSilicon ReagentProduct(s)Reaction Type/Observation
B(C6F5)3Et3SiHHB(C6F5)2 + Et3SiC6F5Synthesis of bis(pentafluorophenyl)borane. acs.orgacs.org
ClB(C6F5)2Me2Si(Cl)H[HB(C6F5)2]2Convenient synthesis of the borane dimer. psu.edu

Advanced Spectroscopic and Structural Elucidation of Pentafluorophenyl Sulfur Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the conformational landscape of pentafluorophenyl sulfur compounds.

IR and Raman spectroscopy are pivotal in characterizing the molecular vibrations of pentafluorophenyl sulfur derivatives. The highly fluorinated aromatic ring gives rise to a series of characteristic absorption bands. For instance, in bis(pentafluorophenyl) sulfide (B99878), strong IR bands are observed that correspond to the stretching vibrations of the C-F and C-C bonds within the pentafluorophenyl ring. nih.gov

Quantum chemical calculations are often employed alongside experimental spectroscopy to assign vibrational modes accurately. researchgate.netacs.org For example, theoretical IR spectra calculated using methods like Hartree-Fock or Density Functional Theory (DFT) can help distinguish the specific frequencies associated with C–S bond vibrations from the dense spectral features of the fluoroaromatic ring. researchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations and S-S bonds in related disulfide compounds, which may be weak or inactive in the IR spectrum. acs.org

Table 1: Representative Vibrational Frequencies for Pentafluorophenyl Sulfur Systems This table presents typical IR absorption bands for compounds containing the pentafluorophenyl sulfide moiety, based on data from related structures.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Reference Compound(s)
C-F Stretching 1500 - 1650 Strong Bis(pentafluorophenyl) sulfide
Aromatic C=C Stretching 1400 - 1520 Strong Bis(pentafluorophenyl) sulfide
C-S Stretching 680 - 740 Medium-Weak Thioanisole derivatives
S-S Stretching (Raman) 500 - 550 Medium Diaryl disulfides

Fourier-transform infrared (FTIR) spectroscopy is particularly useful for investigating the conformational properties of molecules, such as the rotational isomerism around the C-S bond. researchgate.netnih.govspringernature.com Studies on related molecules, like phenyl trifluorothioacetate, have shown that different conformers (e.g., syn and anti orientations of a carbonyl group relative to a sulfur bond) can be identified as distinct peaks in the gas-phase IR spectrum. researchgate.netrsc.org

This principle extends to pentafluorophenyl sulfur systems. By analyzing the vibrational spectra in different phases (gas, liquid, solid) or using matrix isolation techniques, researchers can identify the presence of multiple conformers. acs.org Changes in the spectra upon phase transition can indicate shifts in the conformational equilibrium, providing insight into the forces governing the molecule's preferred three-dimensional structure. acs.org The planarity and orientation of the pentafluorophenyl ring with respect to the sulfur atom and the rest of the molecule are key conformational parameters that can be elucidated using these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of pentafluorophenyl sulfur compounds in solution, offering detailed information on the connectivity and electronic environment of atoms.

The presence of multiple NMR-active nuclei in pentafluorophenyl sulfur derivatives makes multinuclear NMR a powerful analytical tool. mdpi.com

¹⁹F NMR: This is the most informative NMR technique for these compounds. The pentafluorophenyl group typically displays three distinct signals corresponding to the fluorine atoms in the ortho, para, and meta positions. colab.wsacs.org The chemical shifts are highly sensitive to the nature of the substituent attached to the sulfur atom. For example, the low-temperature ¹⁹F NMR spectrum of (pentafluorophenyl)sulfur trifluoride shows distinct couplings between the sulfur fluorines and the ring fluorines, providing evidence for a specific trigonal bipyramidal geometry and a high rotational barrier around the C–S bond. colab.ws

¹³C NMR: ¹³C NMR spectra confirm the number of unique carbon environments. The carbon atoms bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling. nih.gov

¹H NMR: While the pentafluorophenyl group itself contains no protons, ¹H NMR is crucial for characterizing alkyl or other proton-containing groups attached to the sulfur atom or elsewhere in the molecule. mdpi.comnii.ac.jp

²⁹Si and ³¹P NMR: In derivatives containing silicon or phosphorus, such as silylated sulfides or phosphine (B1218219) complexes, ²⁹Si and ³¹P NMR provide direct information about the chemical environment of these heteroatoms and can reveal through-bond couplings to other parts of the molecule. researchgate.net

Table 2: Typical NMR Chemical Shift Ranges for this compound Derivatives This table compiles representative NMR data for compounds featuring the C₆F₅S- moiety.

Nucleus Position Chemical Shift (δ, ppm) Key Features Reference Compound(s)
¹⁹F ortho-F -130 to -145 Sensitive to substituent on sulfur (Pentafluorophenyl)sulfur trifluoride
para-F -150 to -160 Poly(pentafluorostyrene) derivatives
meta-F -160 to -165 Poly(pentafluorostyrene) derivatives
¹³C C-S 110 - 130 Bis(pentafluorophenyl) sulfide
C-F 135 - 150 Complex multiplets due to C-F coupling Bis(pentafluorophenyl) sulfide
²⁹Si Si-S Variable Used for silylated sulfonium (B1226848) ions Tris(trimethylsilyl)sulfonium ions

NMR spectroscopy, particularly ¹⁹F and ¹H NMR, is a powerful method for real-time monitoring of polymerization reactions involving pentafluorophenyl-containing monomers. utwente.nlacs.org For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of pentafluorophenyl methacrylate (B99206) (PFMA), the reaction kinetics can be precisely followed. acs.org

This is achieved by comparing the integrals of the ¹⁹F NMR signals of the pentafluorophenyl group in the monomer versus those in the resulting polymer, which have slightly different chemical shifts. acs.org This comparison allows for the calculation of monomer conversion over time, leading to the determination of polymerization rates. acs.orgmdpi.com Furthermore, NMR can verify the integrity of the polymer chain ends ("end-group fidelity"). By using a fluorinated chain transfer agent (CTA), the ¹⁹F NMR signals corresponding to the CTA fragment at the polymer chain end can be identified and integrated, confirming its successful incorporation and the living nature of the polymerization. acs.org

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for compounds that can be crystallized, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.netescholarship.org

Table 3: Selected X-ray Crystallographic Data for Bis(pentafluorophenyl) disulfide This table highlights key structural parameters determined by single-crystal X-ray diffraction.

Parameter Value Description
S-S Bond Length 2.059(4) Å The distance between the two sulfur atoms.
S-C Bond Length 1.770 Å The distance between a sulfur atom and the attached phenyl carbon.
C-S-S Bond Angle 101.3(3)° The angle formed by the C-S-S linkage.

Data sourced from a study on the crystal structure of (C₆F₅)₂S₂. researchgate.net

Single-Crystal and Powder Diffraction for Crystal Structure Determination

The study of [(C₆F₅S)₂SC₆F₅][AsF₆] utilized both single-crystal X-ray and powder diffraction for its characterization. researchgate.netsemanticscholar.org The single-crystal analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.netsemanticscholar.org The structure consists of a hexafluoroarsenate (B1215188) [AsF₆]⁻ anion and a large [ (C₆F₅S)₂SC₆F₅]⁺ cation. researchgate.net Within this cation, the arrangement of the pentafluorophenyl groups around the central sulfur chain is dictated by steric and solid-state packing effects. researchgate.netsemanticscholar.org Such diffraction studies provide precise atomic coordinates, which are used to calculate bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice. researchgate.net

Powder X-ray diffraction complements single-crystal data by providing a fingerprint of the crystalline material, which is useful for phase identification and assessing sample purity. nih.govcam.ac.uk In the case of the sulfonium salt, PXRD confirmed the phase purity of the synthesized material. researchgate.netsemanticscholar.org

The structural data for this complex cation are summarized in the table below.

ParameterValueReference
Compound[(C₆F₅S)₂SC₆F₅][AsF₆] researchgate.netsemanticscholar.org
Crystal SystemOrthorhombic researchgate.netsemanticscholar.org
Space GroupP2₁2₁2₁ researchgate.netsemanticscholar.org
a (Å)13.132(3) researchgate.net
b (Å)21.477(4) researchgate.net
c (Å)8.770(2) researchgate.net
α, β, γ (°)90.00 researchgate.net
Volume (ų)2473.3(9) researchgate.net
Z (formula units/cell)4 researchgate.net
Temperature (K)181 ± 1 researchgate.net

Charge Density Distribution Studies

Experimental charge density analysis, derived from high-resolution X-ray diffraction data, offers a profound understanding of the electronic structure of molecules in the crystalline state. frontiersin.org This technique maps the distribution of electrons in a molecule, revealing the nature of chemical bonds, lone pairs, and intermolecular interactions. frontiersin.orgnih.gov

For pentafluorophenyl sulfur systems, charge density studies are particularly illuminating. They can quantify the electron-withdrawing effect of the C₆F₅ group and characterize the nature of the carbon-sulfur and carbon-fluorine bonds. While a specific study on bis(pentafluorophenyl) sulfide was not identified, analysis of related structures, such as 4-perfluorophenyl-1,2,3,5-dithiadiazolyl and fluorinated pyridines, provides a framework for understanding these systems. researchgate.netiucr.org

Topological analysis of the electron density, using Quantum Theory of Atoms in Molecules (QTAIM), allows for the identification of bond critical points (BCPs) and the characterization of interactions based on the electron density (ρ) and its Laplacian (∇²ρ) at these points. researchgate.net In perfluorinated compounds, these studies can experimentally validate weak interactions, such as C–F···F–C and C–F···S contacts, which can play a significant role in stabilizing crystal structures. frontiersin.org For instance, the analysis of deformation density maps can visualize the accumulation or depletion of charge in bonding and intermolecular regions, highlighting the electrostatic nature of these interactions. frontiersin.org Such studies have been crucial in establishing the concept of a 'σ-hole' on fluorine atoms, explaining their ability to participate in halogen bonding. frontiersin.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound through its fragmentation pattern.

For bis(pentafluorophenyl) sulfide (C₁₂F₁₀S), the molecular ion peak [M]⁺ is observed at m/z 366, corresponding to its molecular weight. carleton.edu The fragmentation of pentafluorophenyl-containing compounds is often characterized by specific cleavage patterns, including halogen transfer processes and the loss of neutral fragments. esrf.fr In related pentafluorophenyl derivatives of Group 15 elements, a major fragmentation pathway involves the initial cleavage of the bond between the heteroatom and a substituent. esrf.fr For a sulfide, cleavage of the C-S bond is a likely primary fragmentation step.

Key fragments observed in the mass spectrum of bis(pentafluorophenyl) sulfide are listed below.

m/zProposed FragmentReference
366[C₁₂F₁₀S]⁺ (Molecular Ion) carleton.edu
199[C₆F₅S]⁺ carleton.edu
167[C₆F₅]⁺ carleton.edu
155[C₅F₅]⁺ carleton.edu

The presence of the [C₆F₅S]⁺ fragment at m/z 199 and the [C₆F₅]⁺ fragment at m/z 167 suggests the cleavage of one of the C-S bonds. The peak at m/z 155 likely corresponds to the loss of a CF₂ group from a larger fragment. Comparing with other organosulfur compounds, the charge is typically retained on the sulfur-containing fragment. lbl.gov However, the high stability of the perfluorinated aryl cation also makes its observation likely.

Specialized Spectroscopic Probes for Complex Systems

Beyond standard characterization, specialized spectroscopic techniques are employed to investigate more complex aspects of pentafluorophenyl sulfur systems, such as their surface chemistry, radical species, or interactions with metal centers.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of atoms within the top few nanometers of a material. u-tokyo.ac.jp When performed with the high-flux, high-resolution, and tunable X-rays from a synchrotron source, the capabilities of the technique are significantly enhanced, allowing for greater chemical state resolution and the ability to probe deeper into the bulk material (HAXPES - Hard X-ray Photoelectron Spectroscopy). researchgate.netwikipedia.org

For a compound like this compound, synchrotron-based XPS would be used to measure the binding energies of the core-level electrons (e.g., C 1s, F 1s, and S 2p). iucr.orguni-stuttgart.de The highly electronegative fluorine atoms induce a significant positive chemical shift in the C 1s spectrum for the carbon atoms of the aromatic ring compared to non-fluorinated analogues. Small differences in the C 1s binding energies would distinguish between the C-S and C-F bonded carbons. The S 2p spectrum would provide direct information on the chemical environment of the sulfur atom. The binding energy would be influenced by the electron-withdrawing C₆F₅ groups. The technique is particularly valuable for studying the interaction of these molecules with surfaces, for example, in the formation of self-assembled monolayers or as ligands on nanoparticles, where surface core-level shifts can provide detailed information about the molecule-substrate interface. rsc.orgnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. nih.gov For pentafluorophenyl sulfur systems, EPR is the ideal tool for studying their radical cations. The radical cation of bis(pentafluorophenyl) sulfide, [(C₆F₅)₂S]⁺•, could be generated, for instance, by gamma-irradiation in a solid matrix or by chemical or electrochemical oxidation. rsc.orgmostwiedzy.pl The resulting EPR spectrum would be characterized by its g-tensor and hyperfine coupling constants. The g-value would be expected to show some anisotropy due to the presence of the sulfur atom, which has a significant spin-orbit coupling constant. uj.edu.pl Furthermore, the unpaired electron would couple to the nuclear spins of the ten equivalent ¹⁹F nuclei (I=1/2), theoretically leading to a complex but informative hyperfine pattern that can confirm the radical's structure and spin density distribution. mostwiedzy.pl

Mössbauer spectroscopy is a nuclear technique that probes the local chemical environment of specific isotopes, most commonly ⁵⁷Fe. lbl.gov While this compound itself is not Mössbauer-active, the technique is invaluable for studying its coordination complexes with iron. If this compound acts as a ligand to an iron center, ⁵⁷Fe Mössbauer spectroscopy can provide precise information on the iron's oxidation state (e.g., Fe(II), Fe(III)), its spin state (high-spin or low-spin), and the nature of the iron-sulfur bond. lbl.gov Key parameters derived from the spectrum are the isomer shift (δ), which relates to the s-electron density at the nucleus and thus the oxidation state and covalency, and the quadrupole splitting (ΔE_Q), which is sensitive to the symmetry of the electronic and coordination environment around the iron nucleus. lbl.gov For example, in high-spin Fe(II) complexes with sulfur ligation, typical isomer shifts are around 0.7-0.8 mm/s. frontiersin.org

Computational Approaches in Pentafluorophenyl Sulfur Chemistry

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding a molecule's properties and reactivity. Quantum chemical calculations are instrumental in predicting molecular geometries, bond lengths, bond angles, and the relative energies of different conformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex molecules. DFT methods are used to perform geometry optimizations, where the goal is to find the minimum energy structure on the potential energy surface. researchgate.net Functionals like B3LYP are commonly employed for this purpose. rsc.orgacs.orgmdpi.com For instance, studies on related organophosphorus compounds containing the bis(pentafluorophenyl) moiety have shown that geometries optimized at the B3PW91/6-311G(d,p) level of theory are in excellent agreement with experimental data obtained from X-ray crystallography. lookchem.com

The geometry optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached. uni-freiburg.de This process can be coupled with specialized optimizers to efficiently locate minima and transition states. uni-freiburg.de In studies of complex systems, such as thioether- and sulfone-substituted dibenzo[a,e]pentalenes bearing pentafluorophenyl groups, DFT calculations have been crucial for understanding their solid-state packing and optoelectronic properties. uni-freiburg.de

Table 1: Representative Geometric Parameters from DFT Calculations for a Related Compound

ParameterBondCalculated Value (Å or °)Experimental Value (Å or °)Reference
Bond LengthP-H141.5 pm142(16) pm lookchem.com
Bond LengthP-C184.9 pm183.2(6) pm lookchem.com
Bond LengthP-C184.8 pm183.5(6) pm lookchem.com
Bond AngleC-P-C101.4°101.5(3)° lookchem.com
Bond AngleH-P-C99.1°100.0(4)° lookchem.com
Note: Data for Bis(pentafluorophenyl)phosphane, HP(C6F5)2, a related compound, calculated at the B3PW91/6-311G(d,p) level.

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. acs.org These methods, such as Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results, especially when electron correlation effects are significant. researchgate.net

Ab initio calculations have been successfully applied to study the geometry and conformational properties of various molecules, including those with pentafluorophenyl groups. acs.orgchinesechemsoc.org For example, high-level ab initio calculations have been used to investigate anion−π interactions in complexes involving trifluoro-s-triazine, demonstrating the reliability of these methods for systems with complex non-covalent interactions. researchgate.netresearchgate.net The study of dimers and complexes in the gas phase using ab initio methods provides fundamental insights into intermolecular forces and the intrinsic properties of the molecules, which are essential for understanding their behavior in condensed phases. aiu.edu

Electronic Structure Investigations

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity, spectroscopic properties, and potential for use in electronic devices. Computational methods provide a detailed picture of the electronic landscape of pentafluorophenyl sulfide (B99878).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing the potential of a material in optoelectronic applications. chinesechemsoc.orgresearchgate.net A smaller gap generally corresponds to a molecule that is more easily excitable and can be indicative of higher chemical reactivity and lower kinetic stability. mdpi.com

The introduction of electron-withdrawing groups, such as the pentafluorophenyl group, typically lowers the energy levels of both the HOMO and LUMO. uni-freiburg.de This effect has been observed in studies of dibenzo[a,e]pentalene derivatives, where pentafluorophenyl substitution resulted in a lowering of the HOMO and LUMO energies by approximately 0.2 eV compared to non-fluorinated analogues. uni-freiburg.de This tuning of the frontier orbital energies is a key strategy in the design of organic semiconductors for applications in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). iucr.org

Table 2: Experimental and Calculated Frontier Orbital Energies for Pentafluorophenyl-Substituted Compounds

To gain a more intuitive chemical picture of bonding and charge distribution, various population analysis schemes are employed. The Mulliken population analysis is a widely used method for estimating partial atomic charges based on the linear combination of atomic orbitals (LCAO) approach. cardiff.ac.ukacs.org It partitions the total electron population among the atoms in a molecule, providing a simple way to quantify charge distribution. uni-muenchen.de However, Mulliken charges can be sensitive to the choice of basis set. cardiff.ac.uk

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation. researchgate.netresearchgate.net This method allows for the investigation of charge transfer and hyperconjugative interactions through second-order perturbation theory. dergipark.org.trresearchgate.net The stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO provides a quantitative measure of these interactions. researchgate.net For instance, NBO analysis has been used to reveal the nature of O–S bonds in hypervalent sulfur derivatives and to quantify charge transfer in various molecular systems. uni-muenchen.deiucr.org

Table 3: Key Concepts in NBO and Mulliken Population Analyses

Analysis MethodCore ConceptInformation Provided
Mulliken Population Analysis Partitions the total electron density among atoms based on the basis functions.Provides atomic charges, giving a quantitative estimate of the charge distribution. acs.org
Natural Bond Orbital (NBO) Analysis Transforms delocalized molecular orbitals into localized Lewis-type orbitals (bonds and lone pairs).Reveals donor-acceptor interactions, hyperconjugation, and stabilization energies, offering insights into bonding and reactivity. researchgate.netdergipark.org.tr

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. cardiff.ac.uk It is calculated on the molecule's surface, typically a constant electron density isosurface, and visualized using a color spectrum. uni-muenchen.de The MEP map illustrates the charge distribution in 3D space, where different colors represent different potential values. uni-muenchen.de

Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.de For molecules containing pentafluorophenyl groups, the highly electronegative fluorine atoms create a significant effect on the MEP. Studies on related compounds, such as bis[1,3-bis(pentafluorophenyl)propane-1,3-dionato]copper(II), show distinct regions of positive and negative potential that are crucial for understanding intermolecular interactions and crystal packing. cardiff.ac.uk For example, the lowest electrostatic potential on a sulfur atom in a related co-crystal was found to be -32 kJ mol−1, indicating its nucleophilic character. In contrast, the potential on hydrogen atoms can be highly positive, reaching values like +162 kJ mol−1. This detailed mapping helps identify sites for non-covalent interactions like hydrogen bonding and halogen bonding. uni-muenchen.de

Table 4: Representative Molecular Electrostatic Potential (MEP) Values for a Related System

Atom/RegionElectrostatic Potential (kJ mol−1)ImplicationReference
Oxygen Atoms-117 to -63Electron-rich, potential for hydrogen bonding or coordination
Sulfur Atom-79 to -32Nucleophilic character
Aliphatic H Atoms+112 to +162Electron-poor, potential for electrophilic character
Note: Data from DFT calculations on co-crystals of 3,4-ethylenedioxythiophene (B145204) and bis[1,3-bis(pentafluorophenyl)propane-1,3-dionato]copper(II).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the complex mechanisms of chemical reactions involving pentafluorophenyl sulfur compounds. frontiersin.org These methods allow for the mapping of potential energy surfaces, identification of transient intermediates, and calculation of activation energies, which are often difficult to determine experimentally. researchgate.net

A notable application of DFT is in understanding catalytic cycles. For instance, in the N-heterocyclic carbene (NHC)-catalyzed synthesis of pentafluorophenyl sulfides, DFT calculations have detailed the entire reaction pathway. researchgate.net The modeling shows that the catalytic cycle initiates with the coupling of the catalyst and a benzotriazole (B28993) ester. This is followed by deprotonation to form an enolate intermediate, which then undergoes a 1,4-proton transfer to yield a homoenolate. Subsequent steps, including a stereoselective C-C bond formation and proton transfer, lead to a lactone intermediate before the final product is released and the catalyst is regenerated. researchgate.net

Computational studies have also been pivotal in settling mechanistic debates, such as distinguishing between S_N2 and addition-elimination (A–E) pathways in nucleophilic substitution reactions at the sulfur atom. A combined kinetic and DFT study of the chloride exchange reaction in arenesulfonyl chlorides, including pentafluorophenyl sulfonyl chloride, demonstrated that the reaction proceeds synchronously via an S_N2 mechanism. mdpi.com The calculations revealed a double-well potential energy surface with a single transition state, characteristic of the S_N2 pathway. Interestingly, for the pentafluorophenyl sulfonyl chloride, the transition state geometry showed the Cl-S-Cl axis to be perpendicular to the aromatic ring, a counterintuitive arrangement given the expected electrostatic repulsion between the sulfonyl oxygens and the fluorine atoms. mdpi.com

Furthermore, DFT studies are used to investigate the effect of substituents on reaction barriers. In the B(C₆F₅)₃-catalyzed reductive deamination of amines with hydrosilanes, calculations showed that introducing electron-withdrawing groups onto the phenyl ring of the silane (B1218182) could lower the energy barrier of the rate-determining step, thereby potentially improving reaction efficiency. frontiersin.org These computational insights provide a theoretical foundation for optimizing reaction conditions and developing new synthetic methodologies. frontiersin.org

Table 1: Example of DFT Calculated Energy Barriers for a Catalyzed Reaction Pathway This table illustrates typical data obtained from computational studies on reaction mechanisms, showing the relative free energies of intermediates and transition states (TS). Data is hypothetical and for illustrative purposes.

StepSpeciesRelative Free Energy (kcal/mol)Description
1Reactants0.0Starting materials in solution
2TS1+15.2Transition state for initial catalyst-substrate binding
3Intermediate 1-5.6Formation of the first reaction intermediate
4TS2+21.5Rate-determining transition state
5Intermediate 2-12.1Formation of a more stable intermediate
6TS3+18.7Transition state for product formation
7Products-25.0Final products and regenerated catalyst

In Silico Predictions for Biological Interactions

In silico methods are increasingly used to predict and analyze the interactions of novel chemical compounds with biological targets, a critical step in drug discovery and toxicology. mdpi.combiotech-asia.org For derivatives of pentafluorophenyl sulfide, these computational tools, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, offer a way to screen for potential bioactivity and guide the synthesis of more effective and specific molecules. researchgate.netfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. frontiersin.org This method can provide insights into binding affinity and the specific interactions, like hydrogen bonds and π-π stacking, that stabilize the complex. For example, docking studies on sulfur-containing heterocyclic compounds have been used to explain their fungicidal or antithrombotic activity. researchgate.netd-nb.info In these studies, molecules are computationally placed into the active site of a target enzyme, and their binding energy is calculated. It has been shown, for instance, that the presence of a thiourea (B124793) fragment can increase a compound's affinity for its target protein. d-nb.info For this compound derivatives, docking could be employed to predict their potential as inhibitors of specific enzymes, such as those involved in cancer or inflammatory diseases. researchgate.netrsc.org

QSAR represents another powerful in silico approach. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. ijpsi.organalis.com.my These models are built by analyzing a series of compounds with known activities and identifying the key physicochemical properties (descriptors) that influence their potency. The highly electron-withdrawing nature of the pentafluorophenyl group significantly impacts properties like lipophilicity and electronic distribution, making it a key feature in QSAR models. A QSAR study might reveal that the inhibitory activity of a series of compounds is correlated with descriptors such as the highest occupied molecular orbital (HOMO) energy, the octanol-water partition coefficient (LogP), and specific steric parameters. ijpsi.orgnih.gov Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Table 2: Example of a Molecular Docking and QSAR Prediction for Hypothetical this compound Derivatives This table illustrates the type of predictive data generated from in silico biological interaction studies. The data is hypothetical.

Compound IDStructure ModificationDocking Score (kcal/mol) vs. Target XPredicted pIC₅₀ (from QSAR)Key Interacting Residues (from Docking)
PFS-01Base structure-7.55.8PHE-15, LYS-10
PFS-02Addition of -OH group-8.26.5PHE-15, LYS-10, ASP-12 (H-bond)
PFS-03Addition of -NH₂ group-8.56.8PHE-15, LYS-10, GLU-9 (H-bond)
PFS-04Replacement of Phenyl with Alkyl-6.14.9LYS-10
PFS-05Addition of -Cl group-7.86.1PHE-15, LYS-10

Radical Polymerization Mechanisms

Radical polymerization provides a robust and widely used method for synthesizing polymers from vinyl monomers. In the context of pentafluorophenyl sulfur moieties, controlled/living radical polymerization and thiol-ene reactions are particularly significant.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net The RAFT polymerization of pentafluorophenyl methacrylate (B99206) (PFMA) is a prominent method for creating well-defined "active ester" polymers. nih.govcapes.gov.br These polymers serve as versatile precursors for further functionalization. nih.gov

The process utilizes a sulfur-containing chain transfer agent (CTA), such as cumyl dithiobenzoate or 4-cyanopentanoic acid dithiobenzoate, to mediate the polymerization. capes.gov.brresearchgate.net Kinetic analyses have demonstrated the controlled nature of PFMA polymerization with these CTAs, yielding polymers with a low polydispersity index (PDI, or M̄w/M̄n) of less than 1.2 and predictable molecular weights (M̄n) up to 17,000 g·mol⁻¹. capes.gov.brresearchgate.net Studies have shown that 4-cyanopentanoic acid dithiobenzoate is a more effective CTA for the RAFT polymerization of PFMA compared to cumyl dithiobenzoate. acs.orgresearchgate.net The resulting poly(pentafluorophenyl methacrylate) (PPFMA) chains retain the RAFT agent's terminal group, which contains a sulfur moiety. epfl.ch This terminal group can be preserved or intentionally cleaved during subsequent modification steps to generate a thiol end-group, enabling further orthogonal chain-end functionalization. researchgate.netepfl.ch

CTAInitiatorM̄n (g·mol⁻¹)PDI (M̄w/M̄n)Reference
Cumyl dithiobenzoateAIBNUp to 17,000< 1.2 capes.gov.br
4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acidAIBNUp to 17,000< 1.2 capes.gov.br
Fluorinated CTA (F-CTA-2)AIBN-~1.1-1.3 acs.org

Table 1: Representative results from the RAFT polymerization of Pentafluorophenyl Methacrylate (PFMA) using different Chain Transfer Agents (CTAs). AIBN (2,2′-azoisobutyronitrile) is a common initiator. Data sourced from multiple studies. capes.gov.bracs.org

The versatility of this method is further demonstrated by the synthesis of block copolymers. Well-defined linear diblock copolymers have been successfully prepared by chain-extending PPFMA with monomers like methyl methacrylate, N-acryloylmorpholine, or N,N-diethylacrylamide. capes.gov.br

Thiol-ene chemistry, a type of "click" reaction, involves the addition of a thiol (R-SH) across a carbon-carbon double bond (ene). rsc.org This reaction can be initiated either by radicals (via UV light or thermal initiators) or by a base/nucleophile catalyst. rsc.orgillinois.edu The radical-mediated reaction proceeds via a free-radical chain mechanism, typically with anti-Markovnikov regioselectivity. illinois.edu

This versatile reaction has been employed in the synthesis and modification of polymers involving pentafluorophenyl moieties. For instance, pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) have been prepared through intramolecular thiol-Michael addition (a nucleophile-initiated variant of the thiol-ene reaction) to crosslink thiol-functional precursor copolymers. utwente.nl This strategy allows for the creation of complex nanostructures that retain the reactive pentafluorophenyl ester groups for subsequent functionalization. utwente.nl Thiol-ene reactions are also used to modify polymer side chains, enabling the introduction of various functional groups, including biologically relevant molecules, to create "biohybrid" materials. illinois.edu The efficiency and orthogonality of thiol-ene chemistry make it a valuable tool for creating well-defined, functional polymers incorporating both sulfur and pentafluorophenyl groups. rsc.org

Ring-Opening Polymerization of Sulfur-Containing Monomers

Ring-opening polymerization (ROP) is a chain-growth process where the terminus of a polymer chain attacks a cyclic monomer, leading to its opening and incorporation into the polymer backbone. wikipedia.org This technique is particularly effective for introducing heteroatoms, such as sulfur, into the main chain, which is not readily achievable through conventional vinyl polymerization. rsc.orgacs.org The driving force for ROP is often the relief of ring strain in the monomer. wikipedia.org

Anionic ring-opening polymerization (AROP) is initiated by a nucleophilic attack on a polarized bond within a cyclic monomer. rsc.org This method is suitable for monomers like episulfides (thiiranes) and thiolactones. wikipedia.orgrsc.org For example, the pioneering work on the ROP of thioesters involved the anionic polymerization of ε-thiocaprolactone and δ-thiovalerolactone using potassium tert-butoxide as an initiator. rsc.org The propagating species in AROP is anionic, continuing the ring-opening cascade. rsc.org

Cationic ring-opening polymerization (CROP), conversely, proceeds via an electrophilic mechanism where a cationic initiator attacks the cyclic monomer. rsc.org This generates a cationic propagating species. Sulfur-containing monomers such as ε–thionocaprolactone have been successfully polymerized through both anionic and cationic ROP, demonstrating the versatility of these mechanisms for creating polythioesters. rsc.org The controlled ring-opening copolymerization of oxetane with sulfur-containing comonomers has also been used to create amphiphilic block copolymers with thioester and thiocarbonate functionalities. fu-berlin.de

Radical ring-opening polymerization (rROP) combines the advantages of ROP (incorporation of backbone functionality) with the robustness of a free-radical process. acs.org In rROP, a radical initiator adds to a cyclic monomer that is designed to undergo a subsequent fragmentation (ring-opening) step. acs.org This process is a type of addition-fragmentation chain transfer. acs.org

This mechanism is effective for polymerizing cyclic monomers bearing vinyl or exomethylene groups. acs.org For sulfur-containing polymers, cyclic allylic sulfides are a notable class of monomers that undergo rROP. rsc.org The radical process results in the formation of a thiyl radical that propagates without significant side reactions, leading to high molecular weight polysulfides with alkene units in the backbone. rsc.org The rROP of various cyclic monomers can produce polymers with ethers, esters, and carbonates in the main chain, and it is a promising route for producing degradable vinyl polymers by copolymerizing rROP monomers with traditional vinyl monomers. wikipedia.orgresearchgate.net

Post-Polymerization Functionalization

A key advantage of incorporating pentafluorophenyl moieties into polymers is the ability to perform highly efficient post-polymerization modification (PPM). tandfonline.comresearchgate.net Polymers such as PPFMA, synthesized via RAFT, act as "scaffold" polymers containing activated pentafluorophenyl ester side chains. researchgate.netrsc.org The pentafluorophenyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. utwente.nl

This reactivity allows for the straightforward conversion of the active ester polymer into a diverse library of functional polymers. researchgate.net The most common modification involves reaction with primary amines (amidization), which proceeds with high conversion rates for a wide variety of functional amines, including small molecules, dyes, amino acids, and peptides. researchgate.netutwente.nlrsc.org This strategy has been used to create pH-responsive nanocarriers for drug delivery by sequentially modifying a PPFPA homopolymer with different amine-containing molecules. rsc.org

Besides amines, other nucleophiles such as alcohols and thiols can also be used, enabling the synthesis of a vast range of functional polymethacrylates. researchgate.netresearchgate.net The degree of functionalization can be precisely controlled by adjusting the stoichiometry of the nucleophile. researchgate.net This PPM approach is a powerful and modular strategy for designing materials with tailored properties for applications in biology, medicine, and materials science. researchgate.nettandfonline.com

Polymer PrecursorNucleophileResulting Functional GroupApplication Area
Poly(pentafluorophenyl methacrylate)Primary AminesPolyamidesGeneral functional materials
Poly(pentafluorophenyl acrylate)1-Amino-2-propanolHydrophilic poly(N-(2-hydroxypropyl acrylamide)) segmentSelf-assembly, nanocarriers
Poly(pentafluorophenyl acrylate)1-(3-Aminopropyl)imidazolepH-responsive imidazole (B134444) groupsDrug delivery
Pentafluorophenyl-functional SCNPsVarious Amines (e.g., fluorescent dyes, peptides)Fluorescently labeled or peptide-conjugated nanoparticlesBio-imaging, targeted therapy

Table 2: Examples of post-polymerization modification of polymers containing pentafluorophenyl ester groups. utwente.nlrsc.org

Applications in Materials Science and Catalysis

Functional Materials Development

The development of novel materials with precisely controlled properties is a major driver of technological innovation. Functional groups containing pentafluorophenyl and sulfide (B99878) moieties have been instrumental in the design of advanced polymers and materials for a range of applications.

A powerful strategy for creating polymers with highly tunable properties involves the use of precursor polymers containing activated pentafluorophenyl (PFP) ester groups. nih.govresearchgate.net This approach allows for post-polymerization modification, where the PFP esters act as versatile handles that can be easily substituted by a wide array of nucleophiles, such as primary amines, under mild conditions. researchgate.netrsc.orgresearchgate.net

This method provides a modular and efficient route to functionalized polymers. For instance, high molecular weight polyurethanes containing pendant PFP ester sidechains have been synthesized. researchgate.net Subsequent reaction with various amines allows for the introduction of diverse functionalities, effectively tuning the polymer's bulk and surface properties without altering the main polymer backbone. researchgate.netrsc.org This technique is advantageous because it separates the challenges of polymerization from the introduction of complex functional groups. A universal pre-polymer can be synthesized in bulk and later customized for various applications. nih.gov The hydrophobic nature of the PFP group contributes to the stability of the precursor polymer, making it resistant to premature hydrolysis. nih.gov

Table 1: Post-Polymerization Modification of PFP Ester-Containing Polymers
Precursor Polymer BackboneModifying Reagent (Nucleophile)Resulting FunctionalityPotential ApplicationReference
PolyurethanePrimary AminesCustom sidechainsFunctional coatings, biomaterials researchgate.net
PolyacrylateAmines, ThiolsClickable groups, fluorescent labelsDrug delivery, bio-conjugation nih.govrsc.org
Single-Chain Nanoparticles (SCNPs)Peptides, Amino AcidsBio-mimetic surfacesProtein mimicry, nanomedicine rsc.orgresearchgate.net

In the field of optoelectronics, fluorinated sulfur-containing functional groups are gaining significant attention for their ability to fine-tune the electronic properties of materials. rsc.org The pentafluorosulfanyl (SF5) group, in particular, is an emerging tool in the design of functional materials for optoelectronic applications. rsc.orgresearchgate.net

The SF5 group possesses a unique combination of properties:

High Electronegativity: With an electronegativity value of 3.65, it is more electron-withdrawing than the well-known trifluoromethyl (CF3) group (3.36). acs.orgresearchgate.net This strong inductive effect is highly valuable in creating push-pull systems for fluorescent dyes and other organic electronic materials. acs.org

Chemical and Thermal Stability: The strength of the sulfur-fluorine bonds imparts excellent stability, a crucial characteristic for durable optoelectronic devices. researchgate.netrowansci.com

High Lipophilicity: Despite its polarity, the SF5 group can increase the lipophilicity of a molecule, which can be useful for solubility and processing. acs.orgrowansci.com

These properties have been harnessed to create new classes of push-pull fluorophores where the SF5 group acts as a potent electron acceptor. acs.org By modulating the number and position of SF5 groups on a molecule, researchers can achieve significant tuning of material properties, such as increasing thermal robustness and shifting absorption/emission maxima. researchgate.net

The development of advanced polymer systems often relies on novel polymerization techniques and the use of unique monomers. Inverse vulcanization has emerged as a powerful method for creating stable, high-sulfur-content polymers from elemental sulfur, which is an abundant industrial byproduct. emerald.comresearchgate.net This process involves the copolymerization of molten sulfur with organic crosslinkers. emerald.com

This technique allows for the synthesis of sulfur-rich polymers with a range of interesting properties and potential applications, from environmental remediation to energy storage. emerald.comresearchgate.net The properties of these sulfur polymers can be tailored by the choice of the organic comonomer. For instance, using epoxy compounds as crosslinkers in inverse vulcanization has led to the creation of sulfur-rich epoxy resins with exceptionally high glass transition temperatures (Tg > 197 °C). rsc.org The wide availability of different epoxy compounds provides great flexibility in the molecular design of these advanced polymer networks. rsc.org While not always containing fluorine, these sulfur-based networks represent a significant area of advanced polymer systems where fluorine-containing comonomers could be introduced to further tune properties like hydrophobicity and thermal stability.

Binary and ternary metal sulfides are a class of materials being actively investigated for use as absorber layers in thin-film solar cells, offering a pathway to low-cost, sustainable energy generation. mdpi.comacs.org These materials, such as copper zinc tin sulfide (Cu2ZnSnS4), copper indium sulfide (CuInS2), and tin sulfide (SnS), are composed of earth-abundant and less toxic elements compared to leading thin-film technologies. acs.orgacs.org

A key challenge in photovoltaic technology is the development of materials with optimal band gaps and high absorption coefficients. researchgate.net Metal sulfides are promising in this regard. For example, bismuth sulfide (Bi2S3) has a superior absorption coefficient in the visible region and a direct optical band gap that can be tuned. mdpi.com Researchers have developed versatile and environmentally friendly solution-based approaches to fabricate a variety of metal sulfide thin films. acs.org These methods avoid complex synthesis steps and allow for the deposition of high-quality nanocrystal thin films of materials like CdS, SnS, and CuInS2, which have demonstrated power conversion efficiencies suitable for photovoltaic applications. acs.org

Table 2: Properties of Selected Metal Sulfides for Photovoltaic Applications
CompoundTypeBand Gap (eV)Deposition MethodReference
Bismuth Sulfide (Bi2S3)Binary1.2 - 2.0Chemical Deposition mdpi.com
Tin Sulfide (SnS)Binary~1.71Solution-based Spin Coating acs.org
Copper Indium Sulfide (CuInS2)Ternary~1.48Solution-based Spin Coating acs.org
Copper Zinc Tin Sulfide (Cu2ZnSnS4)Quaternary~1.53Solution-based Spin Coating acs.orgacs.org

Catalytic Applications

Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, is a powerful and versatile Lewis acid that has found widespread use as a catalyst and stoichiometric reagent in organic and organometallic chemistry. semanticscholar.orgrsc.org Its high Lewis acidity stems from the strong electron-withdrawing nature of the three pentafluorophenyl rings attached to the electron-deficient boron atom. acs.org

B(C6F5)3 is renowned for its role as a co-catalyst or activator in olefin polymerization, but its applications extend far beyond this. semanticscholar.orgrsc.org It is an effective catalyst for a variety of chemical transformations, including:

Hydrosilylation and Condensation Reactions: It catalyzes the condensation between hydrosilanes and alkoxysilanes, known as the Piers-Rubinsztajn reaction, to form siloxane bonds. researchgate.netnih.gov This reaction is fundamental to creating a wide range of unique siloxane products, from linear polymers to complex macrocycles. researchgate.netnih.gov

Borylation Reactions: B(C6F5)3 has demonstrated extensive utility in reactions that form new boron-carbon and boron-heteroatom bonds. acs.org

Frustrated Lewis Pair (FLP) Chemistry: In combination with bulky Lewis bases, B(C6F5)3 forms FLPs that can activate small molecules like H2 and facilitate challenging transformations such as C-H bond activation. acs.org

The stability of B(C6F5)3, even in the presence of water, makes it a highly practical and robust catalyst for a broad spectrum of reactions, solidifying its importance in modern synthetic chemistry. semanticscholar.org

Transition Metal Catalysis for Organic Transformations

The pentafluorophenyl group, due to its strong electron-withdrawing nature, significantly influences the reactivity and efficiency of transition metal catalysts in various organic transformations. Its incorporation into ligands or substrates can enhance catalytic performance, particularly in cross-coupling reactions.

In a comparative study, different iridium-based photosensitizers were tested for the C-S cross-coupling of 1-iodo-4-(trifluoromethyl)benzene and 4-methylbenzenethiol. The system featuring the photosensitizer with both coumarin (B35378) and pentafluorophenyl moieties (Ir-1) achieved a near-quantitative yield, significantly outperforming systems where the pentafluorophenyl group was absent. mdpi.com

Table 1: Effect of Photosensitizer Structure on C-S Cross-Coupling Yield

Entry Photosensitizer Key Feature Yield (%)
1 Ir-1 Contains pentafluorophenyl group 99
2 Ir-2 Lacks pentafluorophenyl group 75
3 Ir-3 Contains pentafluorophenyl group, lower light absorption 82
4 Ir-4 Lacks pentafluorophenyl group 52

Data sourced from a study on dual-catalytic C-S cross-coupling reactions. mdpi.com

Furthermore, the utility of the pentafluorophenyl functional group is evident in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While not directly involving pentafluorophenyl sulfide, research on pentafluorophenyl esters as electrophilic reagents highlights the advantageous properties of the C₆F₅ group in transition metal catalysis. nih.gov These esters serve as highly reactive, bench-stable solids that can undergo chemoselective cross-coupling under Pd-phosphine catalysis through C–O cleavage. nih.gov This demonstrates the capacity of the pentafluorophenyl group to activate molecules for transition-metal-catalyzed bond formation, a principle that underpins its utility in designing ligands and substrates for a range of organic transformations. nih.govnih.govmdpi.com

Biomimetic Catalysis Systems in Sulfide Oxidation

Biomimetic catalysts are synthetic molecules that mimic the function of natural enzymes. iupac.org In the context of sulfide oxidation, systems inspired by cytochrome P-450 monooxygenases are of significant interest. Metalloporphyrins containing the pentafluorophenyl group have emerged as robust and efficient catalysts for these transformations, demonstrating the ability to oxidize sulfides under mild conditions. researchgate.net

An exemplary system involves an immobilized iron(III)-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (FeTFPP) catalyst for the oxidation of inorganic sulfide to sulfate (B86663). researchgate.net This bio-inspired catalyst utilizes dilute hydrogen peroxide as the oxidant at a nearly neutral pH. researchgate.net The presence of the electron-withdrawing pentafluorophenyl groups on the porphyrin ring enhances the catalytic activity of the iron center. The catalyst has shown a substantial increase in the conversion of sulfide to sulfate compared to the reaction with hydrogen peroxide alone and proved to be more efficient than the enzyme horseradish peroxidase. researchgate.net

The performance of this immobilized FeTFPP catalyst was evaluated under various conditions, highlighting its potential for large-scale applications. The catalyst also demonstrated good reusability over multiple cycles. researchgate.net

Table 2: Performance of Immobilized FeTFPP in Sulfide Oxidation

Cycle Residual Activity (%)
1 100
2 90
3 85
4 83
5 81

Data represents the multicycle activity of the supported metalloporphyrin in the oxidation of sodium hydrosulfide. researchgate.net

The mechanism of such biomimetic oxidations is believed to involve high-valent metal-oxo species, similar to the catalytic cycle of cytochrome P-450 enzymes. These reactive intermediates are capable of transferring an oxygen atom to the sulfide substrate. While many studies focus on the oxidation of organic sulfides to sulfoxides and sulfones, the ability of the FeTFPP system to convert inorganic sulfide to sulfate is particularly noteworthy for potential environmental applications. researchgate.netfrontiersin.orgnih.gov

In a related context, cobalt(II) tetrakis(pentafluorophenyl)porphyrin (CoTPFPP) has also been investigated as a highly active catalyst for oxidation reactions, such as the oxidation of cyclohexane (B81311). nih.gov When immobilized on a support like chitosan, the CoTPFPP catalyst exhibits high turnover frequencies, underscoring the effectiveness of polyhalogenated porphyrins in catalytic oxidation processes. nih.gov These findings collectively illustrate the significant role of pentafluorophenyl-substituted metalloporphyrins as versatile and effective catalysts in biomimetic oxidation systems. rsc.org

Biological and Biomedical Research on Pentafluorophenyl Sulfur Derivatives

Antimicrobial Activity Studies

Derivatives incorporating the pentafluorophenyl sulfide (B99878) moiety have been evaluated for their ability to inhibit the growth of pathogenic microbes.

Antibacterial Efficacy

Studies on sulforaphane (B1684495) analogs where the typical methyl group is replaced by a polyfluoroaryl substituent have demonstrated notable antibacterial activity. nih.gov Specifically, these compounds have been shown to be effective against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov An interesting aspect of their activity is a degree of selectivity; probiotic bacterial strains were found to be 10 to 100 times more resistant to these analogs, suggesting a potential for targeted therapy that could spare beneficial gut microbiota. nih.gov

The proposed mechanism for some pentafluorophenyl derivatives involves interaction with and damage to the peptidoglycan layer of the bacterial cell wall. It is hypothesized that the phenyl ring penetrates the cell, leading to cell death.

Compound ClassTarget BacteriaObserved Efficacy
Fluoroaryl analogs of sulforaphaneGram-positive bacteria (including MRSA)Susceptible
Fluoroaryl analogs of sulforaphaneProbiotic strains10-100 fold more resistant

Antifungal Efficacy

The antifungal potential of pentafluorophenyl sulfur derivatives has also been investigated. New analogs of sulforaphane that possess a fluorophenyl substituent have shown higher antifungal activity than the parent sulforaphane compound, indicating that the inclusion of the fluorinated ring enhances efficacy. nih.gov

Anticancer Activity Investigations

The cytotoxicity of pentafluorophenyl sulfur derivatives against various cancer cell lines has been a significant area of research, complemented by computational studies to understand their interactions with molecular targets.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

The anticancer properties of several classes of pentafluorophenyl derivatives have been assessed through in vitro testing against a panel of human cancer cell lines.

One area of research involves platinum(II) complexes containing pentafluorophenyl ligands. These water-soluble complexes have been evaluated for their cytotoxic effects. For instance, trans-(PtCl(C6F5)(PTA)2) and its cationic derivatives demonstrated strong cytotoxicity against human lung carcinoma (A549) and epithelioid cervix carcinoma (HeLa) cell lines. researchgate.net

Another class of compounds, fluoroaryl analogs of sulforaphane, also exhibited significant anticancer activity. nih.gov These derivatives showed much higher efficacy against selected cancer cell lines compared to native sulforaphane. nih.gov Testing on skin (MALME-3M), colon (HT-29), and breast (MCF7 and MDA-MB-231) cancer cells revealed potent cytotoxic effects. nih.gov Importantly, when tested against related non-transformed (normal) cell lines from the same tissues, some of these compounds showed favorable selectivity indexes, suggesting a degree of specificity for cancer cells. nih.gov

Compound ClassCancer Cell LineCancer TypeObserved Activity
Pentafluorophenyl Platinum(II) ComplexesA549Human Lung CarcinomaStrong cytotoxicity
Pentafluorophenyl Platinum(II) ComplexesHeLaEpithelioid Cervix CarcinomaStrong cytotoxicity
Fluoroaryl analogs of sulforaphaneMALME-3MSkin CancerHigh anticancer activity
Fluoroaryl analogs of sulforaphaneHT-29Colon CancerHigh anticancer activity
Fluoroaryl analogs of sulforaphaneMCF7Breast CancerHigh anticancer activity
Fluoroaryl analogs of sulforaphaneMDA-MB-231Breast CancerHigh anticancer activity

Molecular Docking Studies with Protein Targets

Molecular docking simulations are employed to predict the binding orientation and affinity of a molecule to a specific protein target. While direct docking studies for pentafluorophenyl sulfide derivatives against specific anticancer targets are not extensively detailed in the literature, research on structurally related fluorophenyl sulfur compounds provides insight into their potential interactions with biologically relevant proteins.

For example, molecular docking studies were performed on a series of fluorophenylthiourea derivatives to understand their interaction with glutathione (B108866) S-transferases (GSTs) and glutathione reductase (GR), enzymes that play a role in cellular detoxification and have implications in cancer drug resistance. nih.gov These studies explained the relationships between the inhibitors and the three-dimensional structures of GST and GR, correlating with observed enzyme inhibition data. nih.gov This type of computational analysis helps in elucidating the mechanism of action and guiding the design of more potent and selective inhibitors. nih.gov

Enzyme Systems and Cofactor Characterization

The interaction of pentafluorophenyl-containing compounds with enzyme systems has been explored, particularly in the context of oxidation reactions and inhibition of detoxification enzymes.

A biomimetic catalyst, Fe(III)-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, has been used to study the oxidation of inorganic sulfide. researchgate.net This synthetic complex serves as a model for enzyme action. When its catalytic activity was compared with the enzyme horseradish peroxidase (HRP), the biomimetic catalyst proved to be significantly more efficient at converting sulfide to sulfate (B86663). researchgate.net Such studies provide valuable information on the chemical reactivity of sulfur compounds in environments mimicking biological enzymatic processes.

Furthermore, research on related fluorophenylthiourea derivatives has characterized their effects on key antioxidant and detoxification enzymes. nih.gov Specifically, these compounds were found to inhibit Glutathione S-transferases (GSTs) and Glutathione reductase (GR), enzymes purified from human erythrocytes. nih.gov GSTs are a critical family of enzymes involved in detoxifying xenobiotics, including chemotherapeutic agents, while GR is vital for protecting cells against oxidative stress. nih.govnih.gov The inhibitory constants (Kᵢ) for these derivatives were determined, with 1-(2,6-difluorophenyl)thiourea showing the most potent inhibition of both enzymes. nih.gov These findings highlight the potential for fluorophenyl sulfur compounds to modulate key enzymatic pathways.

Spectroscopic and Electrochemical Characterization of Metallocofactors (e.g., Iron-Sulfur Clusters)

Metallocofactors, such as iron-sulfur [Fe-S] clusters, are essential bioinorganic cofactors involved in critical biological processes, including electron transport, redox catalysis, and gene regulation. nih.gov Understanding their structure, electronic properties, and redox states is crucial for elucidating their function. A suite of sophisticated spectroscopic and electrochemical techniques is employed for their characterization.

Continuous-wave (CW) electron paramagnetic resonance (EPR) spectroscopy is a primary tool for studying paramagnetic species, which include many of the redox states of [Fe-S] clusters. guidechem.com The technique detects species with a non-zero electron spin, allowing for the discrimination between different oxidation states. guidechem.com For instance, a reduced [2Fe-2S]¹⁺ cluster becomes EPR active, providing a characteristic spectrum that yields magnetic g-values, which act as a fingerprint of its electronic structure. guidechem.coma2bchem.com

Mössbauer spectroscopy is another powerful technique that provides detailed information on the oxidation and spin states of the iron atoms within a cluster. a2bchem.com It can distinguish between different iron sites, offering insights into electron delocalization across the Fe and S atoms. a2bchem.com Resonance Raman spectroscopy probes the vibrational modes of the [Fe-S] core, with the frequency of the symmetric breathing mode being sensitive to the coordination environment of the iron atoms. researchgate.net Additionally, UV-Visible absorption and Circular Dichroism (CD) spectroscopy are used to monitor the S-to-Fe(III) charge-transfer transitions, which are characteristic of Fe-S clusters and can be used to follow cluster assembly and interconversion. researchgate.net

Electrochemical methods are vital for determining the redox properties of these metallocofactors. These techniques measure the reduction potentials of the clusters, which is fundamental to their role in biological electron transfer chains. While these are the standard and powerful methods for characterizing iron-sulfur clusters, specific studies detailing the use of this compound as a ligand for the spectroscopic or electrochemical analysis of these particular metallocofactors are not prominent in the reviewed literature.

TechniqueInformation ObtainedTypical Application for [Fe-S] Clusters
Electron Paramagnetic Resonance (EPR)Detects paramagnetic states, g-values, electronic structure, coordination geometry. guidechem.coma2bchem.comCharacterizing reduced [2Fe-2S]¹⁺ and [4Fe-4S]¹⁺ clusters. a2bchem.com
Mössbauer SpectroscopyIron oxidation states (Fe²⁺, Fe³⁺), spin states, electron delocalization. a2bchem.comDistinguishing between different iron sites within a cluster. a2bchem.com
Resonance Raman SpectroscopyVibrational modes of the [Fe-S] core, information on coordination. researchgate.netDetecting anomalous coordination from non-cysteinyl ligands. researchgate.net
UV-Visible / Circular Dichroism (CD)S-to-Fe(III) charge-transfer transitions. researchgate.netMonitoring cluster presence, assembly, and conversion. researchgate.net
ElectrochemistryRedox potentials.Quantifying the electron transfer properties of the cofactor.

Environmental Biotechnology: C-S Bond Cleavage by Microorganisms

The cleavage of carbon-sulfur (C-S) bonds by microorganisms is a critical process in the global biogeochemical sulfur cycle. Microbes have evolved sophisticated enzymatic machinery to break down a vast array of organosulfur compounds, thereby mobilizing sulfur for metabolic use and contributing to the degradation of environmental pollutants. This biocatalytic desulfurization is a key area of research in environmental biotechnology.

Microbial C-S bond cleavage can occur through various enzymatic pathways. For example, the "4S" pathway, famously characterized for the desulfurization of dibenzothiophene (B1670422) in fossil fuels, involves a sequence of monooxygenase-catalyzed oxidations of the sulfur atom, followed by C-S bond cleavage without breaking the carbon skeleton of the molecule. Other enzymatic strategies involve hydrolytic or reductive cleavage mechanisms, depending on the substrate and the microbial species.

Research has identified specific bacteria capable of cleaving C-S bonds in aliphatic organosulfonates, which are significant components of the biogeochemical sulfur cycle. sigmaaldrich.com This biocatalytic activity provides a paradigm for studying a biotic process that influences the atmospheric concentration of sulfur-containing molecules. sigmaaldrich.com While extensive research has focused on the microbial degradation of various organosulfur compounds, and even on the challenging cleavage of carbon-fluorine (C-F) bonds in perfluorinated substances, specific studies detailing the microbial cleavage of the C-S bond in this compound were not found in the surveyed literature. researchgate.netacs.org The high stability conferred by the perfluorinated aromatic ring likely makes this compound highly recalcitrant to microbial degradation.

Process/Enzyme SystemFunctionExample Substrate(s)Relevance
Dibenzothiophene (DBT) "4S" PathwayStepwise oxidation of sulfur followed by C-S bond cleavage.DibenzothiopheneBiocatalytic desulfurization of fossil fuels.
Aliphatic Organosulfonate CleavageBiocatalytic desulfurization of sulfonated compounds. sigmaaldrich.comMethanesulfonic acid, Sulfoquinovose sigmaaldrich.comKey step in the global biogeochemical sulfur cycle. sigmaaldrich.com
Reductive DehalogenationCleavage of carbon-halogen bonds under anaerobic conditions. acs.orgPer- and polyfluorinated compounds acs.orgPotential for bioremediation of persistent fluorinated pollutants. acs.org

Potential in Drug Discovery and Agrochemical Development

The introduction of highly fluorinated moieties into bioactive molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Perfluoroaromatic compounds, including derivatives of this compound and its precursor pentafluorothiophenol (B1630374), are versatile tools in this field. core.ac.ukescholarship.org

Pentafluorothiophenol is utilized as a derivatizing agent for the analysis of active pharmaceutical ingredients and has been identified as a cyclooxygenase inhibitor. researchgate.netsigmaaldrich.com More significantly, the pentafluorophenyl group's unique reactivity allows it to be used as an orthogonal handle for peptide modification and bioconjugation. core.ac.uk Its electron-poor nature facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the linking of molecules under mild conditions. core.ac.uk

A prominent example of this compound's direct application is in the development of advanced drug delivery systems. Researchers have created "pentafluorophenylsulfide (PFS)-crosslinked macrocycles" designed to non-covalently bind to human serum albumin (HSA). biorxiv.orgresearchgate.net This binding significantly extends the circulation half-life of therapeutic peptides in vivo, a critical challenge in the development of peptide-based drugs. biorxiv.orgresearchgate.net The PFS linker was chosen because it is nearly isosteric to other perfluoroaryl linkers but lacks their undesired reactivity with biological nucleophiles like glutathione, making it more stable for in-vivo applications. biorxiv.orgresearchgate.net

Furthermore, chiral sulfoxides derived from the oxidation of pentafluorobenzyl this compound are valuable pharmacophores. acs.orgacs.orgresearchgate.net Chiral sulfinyl compounds are found in several marketed drugs, and the development of stereoselective methods to synthesize them is an active area of pharmaceutical research. acs.org The unique properties of the perfluorinated rings can influence the compound's biological activity and pharmacokinetic profile. These applications highlight the significant potential of this compound derivatives as building blocks for creating novel therapeutics and advanced agrochemicals. nih.govacs.org

Application AreaCompound/DerivativeFunction/FindingReference
BioconjugationPentafluorothiophenolActs as a linker for on-resin peptide diversification via SNAr reactions. core.ac.uk
Drug DeliveryThis compound (PFS)Forms stable crosslinked macrocyclic peptides that bind to serum albumin, extending in-vivo circulation. biorxiv.orgresearchgate.net
Pharmacophore SynthesisPentafluorobenzyl this compoundServes as a precursor for the asymmetric synthesis of chiral sulfoxides, which are important in drug design. acs.org
Enzyme Inhibition2,3,4,5,6-PentafluorothiophenolIdentified as a cyclooxygenase inhibitor. sigmaaldrich.com
Analytical ChemistryPentafluorothiophenolUsed as a derivatizing agent for sensitive detection of impurities in active pharmaceutical ingredients. researchgate.net

Future Research Directions and Outlook

Emerging Synthetic Strategies and Methodological Refinements

The synthesis of pentafluorophenyl sulfides is evolving beyond traditional methods, with a focus on efficiency, sustainability, and molecular diversity. Emerging strategies are aimed at refining existing protocols and developing novel catalytic systems to facilitate carbon-sulfur (C–S) bond formation.

One promising area is the advancement of C-S cross-coupling reactions. Researchers are exploring dual-catalytic systems that integrate photoredox and organometallic catalysts to enhance reaction efficiency under milder conditions. acs.org A notable development involves leveraging the non-covalent phenyl–pentafluorophenyl interaction between a photosensitizer and a catalyst to improve charge transfer and extend the lifetime of the photosensitizer's excited state. acs.org Another innovative approach is the N-Heterocyclic Carbene (NHC)-catalyzed synthesis, which offers an alternative to metal-catalyzed reactions. cdnsciencepub.com

Furthermore, direct C-H bond sulfidation is gaining traction. A novel palladium(II)/copper(II)-catalyzed system has been developed for the sulfidation of C–H bonds in electron-rich arenes and pentafluorobenzene (B134492) using disulfides. cdnsciencepub.com This method provides an efficient route to various unsymmetrical aryl sulfides and alkyl aryl sulfides. cdnsciencepub.com Methodological refinements also include the development of one-pot multicomponent reactions, such as the copper-catalyzed synthesis of pentafluorophenyl (PFP) sulfonic esters from aryl diazonium salts, DABSO (a sulfur dioxide surrogate), and pentafluorophenol. bfh.ch These emerging strategies are summarized in the table below.

Table 1: Emerging Synthetic Strategies for Pentafluorophenyl Sulfide (B99878) Derivatives

Synthetic Strategy Catalyst System Key Features Potential Advantages
Dual-Catalysis C-S Cross-Coupling Ir(C^N)2(N^N) Photosensitizer / Ni3Ce Metallacycle Utilizes phenyl–pentafluorophenyl interaction to enhance catalyst performance. acs.org Improved reaction efficiency; use of solar energy. acs.org
N-Heterocyclic Carbene (NHC) Catalysis NHC Metal-free synthesis of pentafluorophenyl sulfides. cdnsciencepub.com Avoids metal contamination; potentially more sustainable. cdnsciencepub.com
Direct C-H Sulfidation Palladium(II)/Copper(II) Direct functionalization of C-H bonds with disulfides. cdnsciencepub.com High atom economy; simplifies synthetic routes. cdnsciencepub.com
One-Pot Multicomponent Reaction Copper-catalyzed Synthesis of PFP sulfonic esters from multiple starting materials in a single step. bfh.ch Increased efficiency; reduced waste from intermediate purification steps. bfh.ch

Advanced Characterization Techniques and Multimodal Analysis

A thorough understanding of the structure, properties, and behavior of pentafluorophenyl sulfide derivatives relies on sophisticated analytical techniques. Future research will increasingly employ a multimodal approach, combining several advanced characterization methods to gain comprehensive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental, particularly ¹⁹F NMR, for probing the electronic environment of the pentafluorophenyl ring. Detailed analyses of ¹⁹F NMR spectra, including chemical shifts and coupling constants, provide critical information about molecular structure and intramolecular interactions. acs.orgacs.org Low-temperature NMR studies can elucidate dynamic processes, such as rotational barriers around the C–S bond. acs.org

Mass Spectrometry (MS) is essential for determining molecular weight and fragmentation patterns, which aids in structural confirmation. Studies on pentafluorothiophenol (B1630374) derivatives have detailed the fragmentation pathways, noting that ions containing tin-sulfur (Sn-S) bonds appear more stable than their tin-oxygen (Sn-O) counterparts. cdnsciencepub.com

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify functional groups and study conformational preferences. rsc.org In-operando FTIR spectroscopy, while challenging, is an emerging tool to study the real-time interactions of sulfur-containing compounds in dynamic systems, such as batteries, which could be adapted for catalytic studies. nih.gov

X-ray Crystallography provides unambiguous determination of the three-dimensional atomic arrangement in the solid state. nih.gov Single-crystal X-ray diffraction studies on various pentafluorophenyl derivatives have been crucial for understanding their crystal packing and non-covalent interactions, which are vital for designing materials with specific properties. researchgate.netresearchgate.net

A multimodal analysis approach, integrating these techniques, will be critical for correlating molecular structure with material or biological function. For instance, combining NMR and X-ray crystallography can link solution-state conformation to solid-state packing, while spectroscopic methods coupled with computational modeling can provide a deeper understanding of electronic properties.

Table 2: Advanced Characterization Techniques for this compound

Technique Information Obtained Specific Application Example
¹⁹F NMR Spectroscopy Electronic environment of the C₆F₅ ring, molecular structure, dynamic processes. acs.orgacs.org Determining the rotational barrier about the C-S bond in (pentafluorophenyl)sulfur trifluoride. acs.org
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation patterns, structural elucidation. cdnsciencepub.com Analysis of fragmentation processes in pentafluorothiophenol derivatives of Group IV elements. cdnsciencepub.com
FTIR Spectroscopy Functional group identification, conformational analysis, real-time reaction monitoring. rsc.orgnih.gov Determining conformational preferences of pentafluorophenyl trifluorothioacetate. rsc.org
X-ray Crystallography Precise 3D molecular structure, crystal packing, intermolecular interactions. nih.govresearchgate.netresearchgate.net Elucidating the role of anion–π interactions in the crystal engineering of pentafluorophenyl derivatives. researchgate.net

Design and Development of Novel Catalytic Systems

The unique electronic properties of the pentafluorophenyl group make it an attractive component in the design of novel catalysts and ligands. Future research is focused on creating sophisticated catalytic systems where this moiety plays a crucial role in enhancing activity, selectivity, and stability.

One major direction is the development of catalysts for sustainable chemical manufacturing. For example, cobalt tetrakis(pentafluorophenyl)porphyrin has been shown to be a highly active catalyst for cyclohexane (B81311) oxidation, a key industrial process. nist.gov When supported on materials like chitosan, axial coordination can further promote its catalytic activity. nist.gov The electron-withdrawing nature of the pentafluorophenyl groups modulates the electronic properties of the metal center, influencing its catalytic performance.

Beyond traditional catalysis, there is growing interest in leveraging this compound derivatives in emerging fields like photocatalysis and organocatalysis. nih.gov The development of new reagents and concepts in these areas could provide metal-free alternatives for important chemical transformations. Research will likely focus on designing chiral sulfides for asymmetric catalysis and exploring the reactivity of sulfur ylides in novel cyclization reactions. nih.gov

Expanding Biomedical Applications and Therapeutic Potential

While direct therapeutic applications of this compound itself are not established, the incorporation of this moiety into larger, biologically active molecules is a promising avenue for future drug discovery. Organosulfur compounds, in general, exhibit a wide range of therapeutic properties, and the pentafluorophenyl group can be used to modulate the physicochemical properties of drug candidates. rsc.orgresearchgate.net

A key role for the pentafluorophenyl group is in modifying a drug's metabolic stability, lipophilicity, and binding interactions with biological targets. The strong carbon-fluorine bonds can block metabolic pathways, increasing the half-life of a drug. Future research will likely involve the strategic incorporation of this compound units into known pharmacophores to create new analogues with improved pharmacokinetic profiles. For instance, sulfur-containing compounds are being investigated as hydrogen sulfide (H₂S) donors or mediators, which have therapeutic potential in conditions like ischemic heart disease and neuroinflammation. researchgate.netchromatographyonline.com The this compound scaffold could be used to fine-tune the H₂S-releasing properties of such agents.

Furthermore, pentafluorophenyl esters are already used in peptide synthesis and bioconjugation due to their reactivity towards amines. osti.gov This suggests a potential role for this compound derivatives as linkers or functional components in targeted drug delivery systems, bioconjugates, or peptide-based therapeutics. osti.govepa.gov The development of new sulfur-containing reagents for medicinal chemistry, which improve the efficiency of synthesizing complex molecules, will also indirectly expand the potential applications of structures like this compound. weizmann.ac.il

Theoretical and Predictive Modeling Advances for Structure-Activity Relationships

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound and its derivatives, theoretical and predictive modeling offers powerful methods to understand and forecast their behavior, guiding experimental efforts.

A major focus is the use of Quantitative Structure-Activity Relationship (QSAR) studies. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify the key structural features of a series of compounds that govern their biological activity or catalytic performance. massbank.eu Such models can predict the potency of new, unsynthesized analogues, saving significant time and resources. massbank.eunoaa.gov Future work will involve developing robust QSAR models for various applications, from predicting the antitumor activity of complex sulfonamides to optimizing the performance of GLP-1 receptor agonists. researchgate.net

Quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are being used to elucidate reaction mechanisms and electronic structures. For sulfur-containing compounds, these methods can model processes like sulfide oxidation and thiol/disulfide exchange, which are fundamental to their roles as antioxidants and in catalytic cycles. Theoretical evaluations can clarify transition states and reaction energy profiles, providing insights that are difficult to obtain experimentally.

Predictive modeling is also advancing the prediction of spectroscopic properties. For instance, computational methods are being developed to accurately predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds, which is crucial for their characterization. acs.org As computational power and algorithms improve, these predictive models will become increasingly accurate, providing a vital link between molecular structure and observable properties, thereby accelerating the design cycle for new materials and therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the primary synthetic routes for pentafluorophenyl sulfide, and how do their efficiencies compare?

this compound is synthesized via two main routes:

  • Direct reaction of pentafluorobenzene with sulfur (87% yield), optimized for simplicity and scalability .
  • Hexachloroethane-mediated synthesis (73% yield), useful for controlled sulfur incorporation but with lower efficiency . Methodological Note: Purification typically involves fractional distillation or column chromatography, with yields influenced by stoichiometric ratios and reaction time.

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

Key methods include:

  • 19F-NMR spectroscopy to confirm fluorine substitution patterns (e.g., para-F signal absence in polymers due to reactivity) .
  • Mass spectrometry (e.g., EPA/NIH spectral database, MW 366.18 g/mol) for molecular ion verification .
  • Chromatography (HPLC or GC-MS) to detect residual reactants or byproducts .

Q. How does this compound’s molecular structure influence its physicochemical properties?

Its high electronegativity and symmetry (molar volume: 210.8 cm³/mol, surface tension: 32.4 dyne/cm) enhance thermal stability and hydrophobicity, making it suitable for fluoropolymer synthesis .

Q. What are the safety and environmental considerations when handling this compound?

While non-hazardous to water systems, proper disposal protocols are required to avoid bioaccumulation risks. Use fume hoods to mitigate inhalation exposure during synthesis .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions under acidic conditions?

Intramolecular migration of the pentafluorophenyl group occurs in acidic media, forming disulfides or trisulfides. This reactivity is critical for designing fluorinated polymers (e.g., FPAESI-TP) . Example: In polymer synthesis, para-F atoms react preferentially, as shown by 19F-NMR signal disappearance in poly(arylene ether sulfide) derivatives .

Q. What challenges arise in characterizing this compound-containing polymers, and how can they be addressed?

  • Signal overlap in NMR: Use high-field instruments and decoupling techniques to resolve complex 19F spectra .
  • Molecular weight discrepancies: Gel permeation chromatography (GPC) and theoretical vs. observed Mn values (e.g., FPAESI-6F: theoretical Mn = 10,025 vs. observed = 11,274) highlight polymerization efficiency .

Q. How can conflicting data on reaction yields or product stability be resolved?

  • Contradiction Example: Discrepancies in sulfide-to-polymer conversion rates may stem from moisture sensitivity or catalyst deactivation.
  • Resolution: Replicate experiments under inert atmospheres (e.g., N2) and use anhydrous solvents to improve reproducibility .

Q. What role does this compound play in medicinal chemistry applications?

It serves as a precursor for sulfonamide derivatives (e.g., Batabulin, CAS 195533-53-0) with antitubulin activity. Synthetic pathways involve coupling with fluorinated aryl amines, validated via t.l.c. and LC-MS .

Q. How does the incorporation of this compound affect the thermal properties of fluorinated polymers?

Polymers like FPAESI-TP exhibit enhanced glass transition temperatures (Tg = 124–183°C) and thermal stability (TGA decomposition >400°C), attributed to rigid fluorinated backbones .

Methodological Recommendations

  • For polymer synthesis, optimize monomer ratios (e.g., TPDO/pentafluorophenyl sulfide = 0.96 mol/mol) to achieve target Mn and Tg .
  • Use dynamic multiple reaction monitoring (dMRM) in LC-MS for detecting fluorinated metabolites in pharmacological studies .

Retrosynthesis Analysis

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Pentafluorophenyl sulfide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.